molecular formula C12H13NOS B7473818 N-Isopropyl-1-benzothiophene-3-carboxamide

N-Isopropyl-1-benzothiophene-3-carboxamide

Cat. No.: B7473818
M. Wt: 219.30 g/mol
InChI Key: IXZWMKIIYWDXJU-UHFFFAOYSA-N
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Description

N-Isopropyl-1-benzothiophene-3-carboxamide is a compound belonging to the benzothiophene family, which is known for its diverse biological and chemical properties. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound has an isopropyl group attached to the nitrogen atom and a carboxamide group at the third position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1-benzothiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

N-Isopropyl-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Isopropyl-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzothiophene-3-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    N-Methyl-1-benzothiophene-3-carboxamide: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.

    N-Ethyl-1-benzothiophene-3-carboxamide: Contains an ethyl group, which may influence its reactivity and interactions.

Uniqueness

N-Isopropyl-1-benzothiophene-3-carboxamide is unique due to the presence of the isopropyl group, which can enhance its lipophilicity, stability, and ability to interact with specific biological targets. This structural feature may contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-propan-2-yl-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-8(2)13-12(14)10-7-15-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZWMKIIYWDXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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